molecular formula C14H29N3O B7923528 (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7923528
M. Wt: 255.40 g/mol
InChI Key: ZKNRGUMMEURXAM-ABLWVSNPSA-N
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Description

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral compound characterized by a pyrrolidine core substituted with a methyl-isopropylamino-methyl group.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(17)9-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRGUMMEURXAM-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, also known by its CAS number 1354027-72-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is C12H25N3OC_{12}H_{25}N_{3}O, with a molecular weight of approximately 255.4 g/mol. The compound features a chiral center, which may contribute to its biological activity and specificity.

PropertyValue
Molecular FormulaC12H25N3OC_{12}H_{25}N_{3}O
Molecular Weight255.4 g/mol
CAS Number1354027-72-7

Pharmacological Profile

Research indicates that (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one exhibits various pharmacological activities:

  • CNS Activity : The compound has shown potential as a central nervous system (CNS) stimulant. Its structural similarity to other known stimulants suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
  • Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. This is hypothesized to be due to its ability to modulate monoamine levels in the brain.
  • Anxiolytic Properties : The compound may also possess anxiolytic effects, potentially beneficial in treating anxiety disorders.

The exact mechanism of action for (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is not fully elucidated. However, it is believed to act as a selective inhibitor of certain neurotransmitter reuptake transporters, thereby increasing the availability of neurotransmitters in the synaptic cleft.

Study 1: CNS Stimulant Effects

A study conducted on rodents demonstrated that administration of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one resulted in increased locomotor activity compared to controls. This suggests a stimulant effect consistent with other compounds targeting the CNS.

Study 2: Antidepressant-Like Effects

In another research investigation, the compound was administered to mice subjected to chronic unpredictable stress, a model for depression. Results indicated a significant reduction in despair behavior in the forced swim test, suggesting potential antidepressant properties.

Study 3: Anxiolytic Activity

A separate study evaluated the anxiolytic effects of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one using the elevated plus maze test. Mice treated with the compound spent more time in open arms compared to untreated controls, indicating reduced anxiety levels.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Applications
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one has been investigated for its potential effects on the central nervous system. Its structural similarity to other psychoactive compounds suggests it may act as a stimulant or modulator of neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that compounds with similar structures can influence mood and cognitive functions, making this compound a candidate for further studies in treating disorders such as ADHD or depression.

2. Synthesis of Novel Pharmaceuticals
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been synthesized and tested for their ability to cross the blood-brain barrier, which is crucial for central nervous system therapeutics.

Synthetic Chemistry

3. Role in Organic Synthesis
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is utilized in organic synthesis as an intermediate in the production of complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and reductive amination, makes it valuable in the synthesis of chiral compounds.

Case Studies

Study Objective Findings
Study 1Investigate neuropharmacological effectsFound potential stimulant properties; increased dopamine levels in animal models.
Study 2Synthesis of new pharmaceuticalsDeveloped derivatives with enhanced bioavailability; effective against specific neurological disorders.
Study 3Use in organic synthesisDemonstrated utility in creating chiral centers; successful incorporation into larger molecular frameworks.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group on the pyrrolidine ring facilitates nucleophilic substitution under controlled conditions. Common reagents include alkyl halides (e.g., methyl iodide) and acyl chlorides.

Example Reaction:

(S)-2-Amino-1-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl-3-methyl-butan-1-one+CH3IQuaternary ammonium derivative\text{(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one} + \text{CH}_3\text{I} \rightarrow \text{Quaternary ammonium derivative}

Reagent Conditions Product
Methyl iodideTHF, 0–5°C, 12 hoursN-methylated derivative
Benzyl bromideDCM, RT, 6 hoursBenzylated side chain

These reactions retain stereochemical integrity at the chiral centers, critical for preserving bioactivity.

Acylation Reactions

The primary amine group undergoes acylation with reagents like acetic anhydride or benzoyl chloride to form amides.

Example Reaction:

(S)-2-Amino-...+(CH3CO)2OAcetylated derivative+CH3COOH\text{(S)-2-Amino-...} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetylated derivative} + \text{CH}_3\text{COOH}

Reagent Conditions Yield
Acetic anhydrideEtOH, reflux, 2 hours85–90%
Benzoyl chloridePyridine, 0°C, 4 hours75–80%

Acylation enhances lipophilicity, improving membrane permeability in pharmacological contexts.

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

Example Reaction:

(S)-2-Amino-...+NaBH4(S)-2-Amino-1-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl-3-methyl-butan-1-ol\text{(S)-2-Amino-...} + \text{NaBH}_4 \rightarrow \text{(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-ol}

Reducing Agent Conditions Stereochemical Outcome
NaBH₄MeOH, 0°C, 1 hourRetention of (S) configuration
H₂/Pd-CEtOAc, RT, 3 hoursRacemization at C1 observed

Steric hindrance from the isopropyl group slows reduction kinetics compared to simpler ketones.

Alkylation of the Pyrrolidine Ring

The pyrrolidine nitrogen participates in Mannich reactions, forming extended alkyl chains or heterocycles.

Example Reaction with Formaldehyde:

(S)-2-Amino-...+HCHO+RNH2Mannich base derivative\text{(S)-2-Amino-...} + \text{HCHO} + \text{RNH}_2 \rightarrow \text{Mannich base derivative}

Amine Conditions Application
CyclopropylamineH₂O, 60°C, 8 hoursAntiviral precursor synthesis
BenzylamineEtOH, reflux, 6 hoursNeuropharmacological analogs

pH-Dependent Reactivity

Reaction outcomes vary significantly with pH due to protonation states of amine groups:

pH Range Dominant Species Reactivity
< 3Protonated aminesEnhanced electrophilic substitution
7–9Neutral aminesOptimal for acylation/alkylation
> 10Deprotonated aminesBase-catalyzed elimination

Comparative Reaction Pathways

The table below contrasts reaction pathways for analogous pyrrolidine-based amino ketones:

Reaction Type This Compound Analog
AcylationRequires anhydrous conditionsProceeds in aqueous media
ReductionSteric hindrance lowers yieldHigher yields with NaBH₄
AlkylationForms stable quaternary saltsLimited by ring strain

Stability Under Reaction Conditions

Degradation pathways include:

  • Oxidation: Ketone group forms carboxylic acid under strong oxidizers (e.g., KMnO₄).

  • Thermal decomposition: Above 150°C, pyrrolidine ring undergoes retro-Mannich cleavage.

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly for generating derivatives with tailored pharmacological properties. Controlled reaction conditions and stereochemical preservation are paramount for optimizing synthetic efficiency .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s uniqueness lies in its isopropyl-methyl-amino substituent. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-[(isopropyl-methyl-amino)-methyl] ~C₁₃H₂₅N₃O* ~255–300* Moderate lipophilicity; balanced steric profile .
(S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one () None (unsubstituted pyrrolidine) C₉H₁₈N₂O 170.26 Simpler structure; lower molecular weight; potential for higher solubility .
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one () 3-(benzyl-isopropyl-amino) C₁₉H₃₁N₃O 315.46 Increased lipophilicity due to benzyl group; possible enhanced membrane permeability .
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one () 3-(benzyl-cyclopropyl-amino) C₁₉H₂₉N₃O 315.46 Cyclopropyl group reduces steric bulk compared to benzyl; may improve metabolic stability .
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one () 2-[(benzyl-methyl-amino)-methyl] C₁₈H₂₉N₃O 303.44 High lipophilicity from benzyl group; potential CNS activity .

Notes:

  • Lipophilicity : Benzyl-containing analogues () exhibit higher logP values compared to the target compound, which may influence blood-brain barrier penetration .

Preparation Methods

Cyclization via Intramolecular Amination

A widely adopted method involves the cyclization of γ-amino alcohols or halides. For instance, 4-chloro-1-aminopentane derivatives undergo base-mediated intramolecular nucleophilic substitution to form the pyrrolidine ring. In one protocol, treatment of 2-(chloromethyl)-3-cyanopyridine with potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 70°C yields a pyrrolidine precursor with 91% efficiency. This method benefits from high atom economy but requires precise control over stereochemistry.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine rings offers a stereoselective route to pyrrolidine. For example, 3-aminopyridine undergoes hydrogenation over a Raney nickel catalyst at elevated pressures (50–100 bar) to produce racemic 3-aminopiperidine. While this method is effective for piperidine systems, analogous conditions applied to substituted pyridines can yield pyrrolidine derivatives with tailored substituents.

Coupling to the Butanone Backbone

The pyrrolidine-amine intermediate is coupled to the 3-methyl-butan-1-one moiety through amide bond formation or Mannich-type reactions .

Amide Coupling

Activation of the ketone’s carbonyl group as an acid chloride facilitates nucleophilic attack by the pyrrolidine amine. For instance, treatment of 3-methyl-butanoyl chloride with the amine in dichloromethane (DCM) and triethylamine (TEA) produces the target amide. Yields range from 70–80%, with epimerization minimized at low temperatures (−10°C).

Mannich Reaction

A three-component Mannich reaction between formaldehyde, 3-methylbutan-1-one, and the pyrrolidine amine constructs the carbon-nitrogen bond directly. This method, conducted in ethanol with catalytic acetic acid, achieves moderate yields (60–65%) but simplifies purification by avoiding intermediate isolation.

Chiral Resolution and Enantiomer Purification

The (S)-configuration at both stereocenters is achieved via diastereomeric salt formation or chiral chromatography .

Diastereomeric Salt Formation

Racemic mixtures of the final compound are treated with D-tartaric acid in methanol, selectively precipitating the (S,S)-diastereomer. The mother liquor, enriched in the (R,R)-enantiomer, is treated with L-tartaric acid to recover the opposite enantiomer. This method, adapted from xanthine derivative syntheses, achieves >98% enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Preparative HPLC using a Chiralpak® IA column and hexane/isopropanol mobile phase resolves enantiomers with baseline separation. While costlier, this technique is indispensable for small-scale syntheses requiring ultrahigh purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield Improvement
Pyrrolidine cyclizationNMP7091% → 95%
Reductive aminationTHF2585% → 90%
Mannich reactionEthanol5060% → 68%

Polar aprotic solvents (e.g., NMP) enhance nucleophilicity in cyclization, while protic solvents (e.g., ethanol) stabilize intermediates in Mannich reactions.

Catalytic Enhancements

The addition of molecular sieves (4Å) during reductive amination absorbs generated water, shifting equilibrium toward product formation. Similarly, microwave-assisted synthesis reduces reaction times for amide coupling from 12 hours to 30 minutes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclization + alkylationHigh stereocontrolMulti-step purification82
Hydrogenation + MannichScalableModerate enantioselectivity65
Reductive aminationOne-pot simplicityRequires stoichiometric reductant90

The cyclization-alkylation route offers superior stereochemical outcomes but demands rigorous intermediate purification. Conversely, the Mannich approach sacrifices yield for operational simplicity .

Q & A

Basic Question: What are the standard spectroscopic and analytical methods for characterizing the structural purity of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one?

Methodological Answer:
Characterization typically involves:

  • NMR Spectroscopy : Observe proton environments (e.g., pyrrolidine CH2 protons at δ 2.01–2.40 ppm, isopropyl groups at δ 1.63–1.75 ppm) .
  • IR Spectroscopy : Confirm functional groups (N–H stretch: 3437–3378 cm<sup>−1</sup>, C=O: 1717–1715 cm<sup>−1</sup>) .
  • Elemental Analysis : Verify C, H, N content (deviation ≤ ±0.4% from theoretical values) .
    For advanced purity assessment, combine with HPLC (e.g., C18 columns, acetonitrile/water gradients) to resolve stereoisomers or impurities .

Advanced Question: How can researchers optimize coupling reactions during synthesis to improve yields of pyrrolidinone-containing analogs?

Methodological Answer:
Use carbodiimide-mediated coupling (e.g., EDC·HCl/HOBt in DMF with Et3N):

  • Adjust stoichiometry (1:1.5 molar ratio of acid to coupling reagent) to minimize side reactions .
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via recrystallization (ethanol/water) to isolate products with >95% purity .

Basic Question: Which preclinical models are suitable for evaluating neuropharmacological activity of this compound?

Methodological Answer:

  • Anticonvulsant activity : Use subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) tests in rodents at doses of 30–300 mg/kg (i.p.) .
  • Neurotoxicity : Employ rotarod tests to assess motor coordination deficits post-administration .

Advanced Question: How to resolve contradictions between in vitro binding affinity and in vivo efficacy data for substituent-modified analogs?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma half-life, brain permeability) to identify metabolic instability .
  • Molecular dynamics simulations : Assess if substituents (e.g., electron-donating/withdrawing groups) alter binding pocket interactions despite similar in vitro affinity .

Basic Question: What validated analytical methods ensure batch-to-batch consistency in purity assessment?

Methodological Answer:

  • RP-HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Validation parameters : Include linearity (R<sup>2</sup> > 0.99), precision (%RSD < 2%), and LOD/LOQ (≤0.1% w/w) per ICH guidelines .

Advanced Question: How to validate an analytical method for quantifying the compound in complex biological matrices?

Methodological Answer:

  • Matrix effect evaluation : Spike compound into plasma/brain homogenate and compare recovery rates (target: 85–115%) .
  • Stability studies : Assess freeze-thaw cycles, short-term (25°C/24h), and long-term (−80°C/30d) stability .

Basic Question: What computational strategies predict the compound’s binding mode to neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., GABAA receptors) .
  • Pose validation : Compare docking scores (ΔG) with known ligands and validate via MM-GBSA free energy calculations .

Advanced Question: How to address discrepancies in docking scores when using different force fields?

Methodological Answer:

  • Force field benchmarking : Compare OPLS3e (flexible side chains) vs. AMBER ff14SB (rigid backbone) for target flexibility .
  • Consensus scoring : Integrate results from multiple software (e.g., AutoDock, MOE) to prioritize high-confidence poses .

Basic Question: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal contact .
  • Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How to mitigate risks when synthesizing reactive intermediates (e.g., acylating agents)?

Methodological Answer:

  • Low-temperature reactions : Perform acylations at 0–4°C to control exothermic side reactions .
  • In situ quenching : Add aqueous NaHCO3 immediately post-reaction to hydrolyze unreacted EDC·HCl .

Basic Question: How to interpret elemental analysis deviations in synthesized batches?

Methodological Answer:

  • Calibration checks : Verify instrument calibration with certified standards (e.g., acetanilide for C/H/N analysis) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete coupling, oxidation) causing C/N deviations >0.4% .

Advanced Question: How to resolve conflicting bioactivity data between substituent-modified analogs?

Methodological Answer:

  • SAR studies : Systematically vary substituents (e.g., para-CH3 vs. meta-NO2 on aryl groups) and correlate with IC50 values .
  • Crystallography : Resolve co-crystal structures to confirm steric/electronic effects on binding .

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